2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. Its structure features a quinoline core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound is identified by its IUPAC name and has various applications in scientific research, particularly in the fields of pharmacology and organic synthesis.
This compound can be classified under:
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular structure of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can be represented using various structural formulas including:
Cc(cc1)cc(C2=O)c1N(CC(Nc1c(C)ccc(C)c1)=O)C=C2S(c(cc1)ccc1Cl)(=O)=O
MDL Number (MFCD)
The molecular weight of this compound is approximately 496.96 g/mol, indicating its relatively large size due to multiple functional groups and aromatic systems present in its structure .
2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can participate in various chemical reactions typical for quinoline derivatives:
These reactions are often studied under controlled laboratory conditions to evaluate their kinetics and mechanisms.
The mechanism of action for 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific biological targets. It may act by:
Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to disrupt cellular functions .
Key physical properties include:
Chemical properties include:
The applications of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide include:
This compound represents a valuable target for further research aimed at understanding its biological activities and potential therapeutic applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: